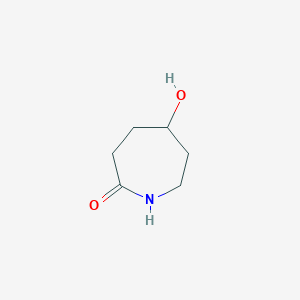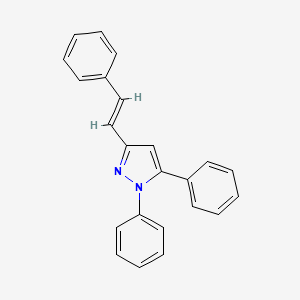
1-(Benzylideneamino)-3-chloro-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylideneamino)-3-chloro-propan-2-ol is an organic compound characterized by the presence of a benzylideneamino group attached to a 3-chloro-propan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Benzylideneamino)-3-chloro-propan-2-ol can be synthesized through the condensation reaction between benzaldehyde and 3-chloro-2-aminopropanol. The reaction typically occurs in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst like an acid or base to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzylideneamino)-3-chloro-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the benzylideneamino group to a primary amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Benzaldehyde or benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted propanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzylideneamino)-3-chloro-propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Benzylideneamino)-3-chloro-propan-2-ol involves its interaction with specific molecular targets. The benzylideneamino group can form Schiff bases with various substrates, leading to the formation of stable complexes. These interactions can modulate biological pathways and exert effects such as antimicrobial activity by disrupting cellular processes .
Comparación Con Compuestos Similares
- 1-(Benzylideneamino)-3-cyano-propan-2-ol
- 1-(Benzylideneamino)-3-hydroxy-propan-2-ol
- 1-(Benzylideneamino)-3-bromo-propan-2-ol
Comparison: 1-(Benzylideneamino)-3-chloro-propan-2-ol is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties. Compared to its cyano, hydroxy, and bromo analogs, the chloro derivative exhibits different substitution patterns and reactivity profiles, making it suitable for specific synthetic applications .
Propiedades
Número CAS |
6937-15-1 |
|---|---|
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
1-(benzylideneamino)-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H12ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,7,10,13H,6,8H2 |
Clave InChI |
PHFWZIAEQLVDMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)
![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)



![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)
![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)






